molecular formula C18H14N4OS B11496412 2-Methyl-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinoxaline

2-Methyl-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinoxaline

Cat. No.: B11496412
M. Wt: 334.4 g/mol
InChI Key: DPELXVZRYYSDJE-UHFFFAOYSA-N
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Description

(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is a complex organic compound that features a quinoxaline ring fused with an oxadiazole ring through a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the quinoxaline and oxadiazole rings separately and then link them through a sulfide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of both quinoxaline and oxadiazole rings contributes to its bioactivity .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its structural versatility allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The oxadiazole ring can enhance the compound’s stability and bioavailability .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is unique due to the combination of its quinoxaline and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(3-methylquinoxalin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H14N4OS/c1-12-16(20-15-10-6-5-9-14(15)19-12)11-24-18-22-21-17(23-18)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

DPELXVZRYYSDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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